3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole

Descripción

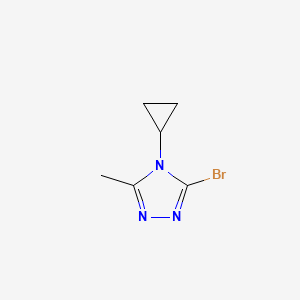

3-Bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole is a substituted triazole derivative characterized by a bromo group at position 3, a cyclopropyl substituent at position 4, and a methyl group at position 3. This compound serves as a versatile building block in organic and pharmaceutical synthesis due to its reactive bromine atom and the steric/electronic effects of the cyclopropyl group .

Propiedades

IUPAC Name |

3-bromo-4-cyclopropyl-5-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPUZDJKWBJXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-cyclopropyl-5-methyl-1,2,4-triazole with bromine in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates .

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have enhanced biological or chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole is its potential as an antimicrobial agent. Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antibacterial activity against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar triazole structures have shown effective inhibition against multidrug-resistant strains of tuberculosis with low micromolar potency .

Antifungal Properties

Triazole derivatives are also recognized for their antifungal properties. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that triazoles can effectively combat fungal infections, making them valuable in treating conditions caused by fungi resistant to conventional therapies .

Case Study: Synthesis and Optimization

A recent study focused on optimizing triazole derivatives for enhanced activity against Mycobacterium tuberculosis. The research involved synthesizing various analogs and evaluating their effectiveness through structure–activity relationship (SAR) studies. The findings suggested that specific modifications to the triazole ring significantly improved antibacterial potency .

Agricultural Applications

Pesticidal Activity

In agriculture, this compound has been explored for its potential as a pesticide. Triazoles are known to possess fungicidal properties that can protect crops from fungal diseases. Research indicates that compounds in this class can inhibit the growth of phytopathogenic fungi, thereby enhancing crop yield and quality .

Herbicidal Properties

Additionally, triazoles have been studied for their herbicidal effects. They can interfere with plant growth by disrupting hormone balance or inhibiting photosynthesis in target weeds. This application is crucial for developing sustainable agricultural practices that minimize reliance on traditional herbicides .

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength while providing unique functionalities such as antimicrobial activity .

Nanotechnology

Moreover, the compound's unique structure makes it suitable for applications in nanotechnology. Triazole-based materials are being investigated for their potential use in drug delivery systems and as components in nanocomposites due to their biocompatibility and ability to form stable complexes with metal ions .

Mecanismo De Acción

The mechanism of action of 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key structural analogs:

Key Insights :

- Electron-withdrawing groups (EWGs) : Bromine (Br) at C3 in the target compound may enhance electrophilic reactivity, facilitating nucleophilic substitution reactions .

- Cyclopropyl substituent : Present in both the target compound and the antifungal thiadiazole-triazole hybrid , this group likely improves metabolic stability and membrane penetration due to its lipophilicity.

- Thione vs. methyl : Thione-containing analogs (e.g., ) exhibit broader antimicrobial activity, whereas methyl groups may prioritize selectivity .

Antimicrobial Activity

- Target compound analog () : A cyclopropyl-containing triazole-thiadiazole hybrid showed significant antifungal activity, attributed to the sulfonyl group and optimized frontier orbital energies (DFT calculations) .

- 3-Substituted thio-triazoles : Compounds with electron-withdrawing substituents (e.g., Br, Cl) achieved >90% inhibition against Candida albicans and E. coli at 0.01% concentration .

- Schiff base complexes : Triazole-Schiff base derivatives displayed moderate-to-strong antimicrobial activity, with geometry (octahedral vs. trigonal bipyramidal) influencing efficacy .

Anticonvulsant Activity

- 4-Chloro-phenoxy triazoles: Demonstrated ED₅₀ values close to diazepam (1.4 vs. 1.2 mg/kg), highlighting the role of halogenated aromatic rings in CNS targeting .

Computational and Structural Studies

- QSAR Models : ΔE₁ (HOMO-LUMO gap) and ΣQ (total atomic charge) were critical predictors of antimicrobial activity. Bromine’s electronegativity increases ΣQ, enhancing bioactivity .

- DFT/X-ray Analysis : The cyclopropyl group in ’s compound stabilized molecular geometry, with calculated bond lengths and angles matching experimental data (R = 0.0393) .

- Synthetic Routes : Alkylation and condensation reactions are common for introducing cyclopropyl and bromo groups, though catalyst choice (e.g., H₂SO₄ in ) affects yield .

Limitations and Contradictions

- Activity variability : While EWGs generally enhance antimicrobial activity, excessive steric bulk (e.g., cyclopropyl) may reduce binding affinity in some cases .

- Therapeutic divergence : Bromine’s role in antimicrobial activity () contrasts with its absence in anticonvulsant leads (), underscoring substituent-dependent mechanisms.

Actividad Biológica

3-Bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure includes a bromine atom at the third position, a cyclopropyl group at the fourth position, and a methyl group at the fifth position of the triazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₆H₈BrN₃

- Molecular Weight : 202.05 g/mol

- CAS Number : 1520805-08-6

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-amino-4-cyclopropyl-5-methyl-1,2,4-triazole.

- Reagents : Bromine in dichloromethane.

- Conditions : Reaction at room temperature followed by recrystallization for purification.

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the bromine atom and the triazole ring enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance:

- Fungicidal Activity : A study demonstrated that derivatives of this compound showed promising fungicidal activity against various fungal strains .

- Antibacterial Activity : Triazoles have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its effectiveness against resistant strains .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 3-Bromo-5-methyl-1H-1,2,4-triazole | Moderate antifungal effects | Lacks cyclopropyl group |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Antibacterial | Contains thiol group |

| 3-Bromo-1H-1,2,4-triazole | Antifungal | Simple structure without additional groups |

The cyclopropyl group in this compound contributes to its distinct steric and electronic properties, potentially enhancing its biological activity compared to other triazoles.

Case Study 1: Antifungal Screening

In a recent study focusing on antifungal activity, this compound was tested against several fungal pathogens. The results indicated that this compound exhibited significant inhibition of fungal growth at low concentrations (IC50 values in the micromolar range), suggesting its potential as a lead compound for antifungal drug development .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of various triazole derivatives against drug-resistant bacterial strains. The study revealed that this compound displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazole derivatives are often prepared by refluxing precursor amines (e.g., 4-amino-triazoles) with aldehydes or ketones in ethanol under acidic catalysis (glacial acetic acid). Reaction optimization includes adjusting stoichiometry, solvent polarity, and reflux duration (4–6 hours) to maximize yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and cyclopropane integration. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight (e.g., MW 342.24 g/mol for analogs), while elemental analysis ensures purity (>97%). For advanced structural confirmation, single-crystal X-ray diffraction is recommended .

Q. What biological activities are associated with 1,2,4-triazole derivatives, and how are these assays designed?

- Methodological Answer : Common activities include antimicrobial, antifungal, and anti-inflammatory effects. Assays involve in vitro microbial inhibition (e.g., agar diffusion) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Q. What safety protocols are essential when handling brominated triazoles?

- Methodological Answer : Use fume hoods for volatile reagents, wear nitrile gloves, and avoid skin contact. Store in dry, ventilated areas away from oxidizers. Emergency measures include immediate rinsing for eye/skin exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield or purity of this compound?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances selectivity by uniform heating. For example, triazole thiones synthesized via microwave show >90% purity with reduced byproducts. Parameters include power (300–500 W) and solvent choice (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in reported biological activity data for triazole analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Validate results using orthogonal assays (e.g., in silico docking paired with in vitro testing). Reproduce studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

- Methodological Answer : Bromine enhances electrophilicity, improving binding to thiol-rich enzymes. Compare analogs via SAR tables:

| Compound | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 3-Bromo-4-cyclopropyl-5-methyl | Br, cyclopropyl | 12.3 (COX-2) |

| 5-Fluoro analog | F, cyclopropyl | 18.9 (COX-2) |

| Non-halogenated | H, cyclopropyl | >50 (COX-2) |

Fluorine reduces potency due to lower electronegativity vs. bromine .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor binding, while MD simulations (GROMACS) assess stability. For example, brominated triazoles show strong hydrogen bonding with fungal CYP51 active sites. Validate predictions via mutagenesis studies .

Q. How is X-ray crystallography applied to confirm triazole derivatives' structures?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C-Br: 1.89 Å). For 3-bromo-4-cyclopropyl analogs, data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (R factor <0.05) ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.